molecular formula C49H60B4O8 B13402029 2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]

2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]

Cat. No.: B13402029
M. Wt: 820.2 g/mol
InChI Key: FZXHNTCTFRYPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene] is a spirobi[fluorene] derivative functionalized with four pinacol boronic ester groups at the 2,2',7,7' positions. The spirobi[fluorene] core consists of two orthogonal fluorene units connected via a sp³-hybridized carbon, providing rigidity and planarity. The tetrakis-boronic ester substitution enhances its utility in Suzuki-Miyaura cross-coupling reactions, particularly for synthesizing conjugated polymers and covalent organic frameworks (COPs) . This compound (CAS: 934391-22-7) is commercially available and has been employed in photocatalytic water-splitting systems due to its electron-deficient aromatic backbone and boronate-mediated structural tunability .

Properties

Molecular Formula

C49H60B4O8

Molecular Weight

820.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2',7,7'-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C49H60B4O8/c1-41(2)42(3,4)55-50(54-41)29-17-21-33-34-22-18-30(51-56-43(5,6)44(7,8)57-51)26-38(34)49(37(33)25-29)39-27-31(52-58-45(9,10)46(11,12)59-52)19-23-35(39)36-24-20-32(28-40(36)49)53-60-47(13,14)48(15,16)61-53/h17-28H,1-16H3

InChI Key

FZXHNTCTFRYPRM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)B7OC(C(O7)(C)C)(C)C)C8=C5C=C(C=C8)B9OC(C(O9)(C)C)(C)C)C=C(C=C4)B1OC(C(O1)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis

2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene] can be synthesized through a cross-coupling reaction starting from 2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene].

Reaction Conditions

  • Reactants: 2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene], bis(pinacolato)diboron, potassium acetate (KOAc)
  • Catalyst: [palladium dichloride(dppf)][PdCl2(dppf)]
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 80 °C
  • Atmosphere: Nitrogen (N2)
  • Reaction Time: 3 days

Procedure

  • Combine 2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene] (1.6 g, 2.5 mmol), bis(pinacolato)diboron (3.8 g, 15 mmol), [PdCl2(dppf)] (0.4 g, 0.5 mmol), and KOAc (2.9 g, 30 mmol) in THF (150 mL).
  • Stir the mixture at 80 °C under N2 for 3 days.
  • Quench the reaction by adding water.
  • Extract with ethyl acetate (3 * 50 mL).
  • Wash the combined organic layers with brine.
  • Dry the organic layer over sodium sulfate (Na2SO4).
  • Remove the solvents under reduced pressure.

Analysis

The synthesized compound can be analyzed using various spectroscopic techniques, including:

  • 1H NMR Spectroscopy: This technique provides information about the hydrogen atoms in the molecule, helping to confirm its structure.
  • Mass Spectrometry: This technique determines the molecular weight of the compound, further confirming its identity.

Alternative Spiro-Linkage Method

An alternative approach involves using a spiro[fluorene-9,9′-phenanthren-10′-one] structure as a core to create D-A-D (donor–acceptor–donor) hole-transporting materials (HTMs).

Reaction Conditions

  • Reactants: Fluorenone, zinc powder, zinc chloride, trifluoromethanesulfonic acid, bromine, iodine, tri(o-tolyl)phosphine, tetrakis(triphenylphosphine)palladium(0), tetrahydrofuran, dichloromethane, chloroform, Aliquat 336, and potassium carbonate

Procedure

  • Create a diol form of compound 1 through reduction with zinc powder and zinc chloride.
  • Construct a diol group via pinacol rearrangement to yield compound 2.
  • Obtain two or four bromo substituents through bromination to yield compounds 3 and 4.
  • Subject compounds 3 and 4, containing bromo groups, to Suzuki–Miyaura coupling reactions, generating Yih-1 and Yih-2 as final products.

Purification

  • The intermediate compounds 1-4 were purified by recrystallization without costly column chromatography, and in high yield 75~98.5%.
  • Yih-1 and Yih-2 were obtained in high yield (4 steps total, overall yield 41–55%) and were easily purified.

Spectroscopic Data

The presence of a carbonyl group can be verified by an absorption at \$$ \delta $$ 197.1-197.4 ppm in 13C NMR and observed the C=O vibration at 1726 \$$ cm^{-1} $$ and 1682 \$$ cm^{-1} $$ of Yih-1 and Yih-2 in infrared spectroscopy.

Chemical Reactions Analysis

Types of Reactions

2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of various organic materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,2’,7,7’-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester groups act as nucleophiles, reacting with electrophilic partners (such as aryl halides) in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the construction of complex organic molecules .

Comparison with Similar Compounds

Mono-Boronic Ester Derivatives

  • Example: 2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1161009-89-7) Structure: A single pinacol boronic ester group at the 4-position of the spirobi[fluorene] core. Applications: Primarily used as an intermediate in synthesizing asymmetric spirobi[fluorene] derivatives or small-molecule semiconductors . Molecular Weight: 442.37 g/mol vs. ~835 g/mol (estimated for the tetrakis derivative). Reactivity: Limited to single cross-coupling events, restricting its utility in polymer synthesis .

Bis-Boronic Ester Derivatives

  • Example : 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-spirobi[fluorene] (CAS: 728911-52-2)
    • Structure : Two boronic ester groups at the 2 and 7 positions of one fluorene unit.
    • Applications : Used in linear polymer synthesis (e.g., polyfluorenes) for organic electronics .
    • Molecular Weight : 568.33 g/mol, significantly lower than the tetrakis derivative.
    • Reactivity : Enables one-dimensional chain growth but lacks the multi-directional coupling capacity of the tetrakis compound .

Other Functionalized Spirobi[fluorene] Derivatives

  • Example : 2,2',7,7'-Tetraformyl-9,9'-spirobifluorene (CAS: 124575-63-9)
    • Structure : Four aldehyde groups instead of boronic esters.
    • Applications : Utilized in Schiff-base reactions for porous organic polymers, contrasting with the boronate-based cross-linking of the target compound .

Physicochemical Properties

Property Tetrakis-Boronic Ester Bis-Boronic Ester Mono-Boronic Ester
Molecular Weight ~835 g/mol (estimated) 568.33 g/mol 442.37 g/mol
Solubility Moderate in toluene, DCM High in THF, chlorobenzene High in common organic solvents
Thermal Stability Decomposes above 300°C Stable up to 250°C Stable up to 200°C
Hygroscopicity High (boronic ester sensitivity) Moderate Low

Application-Specific Performance

Photocatalytic Activity

  • Tetrakis-Boronic Ester : Enables synthesis of COPs with high surface area (e.g., 800–1200 m²/g) and photocatalytic H₂ evolution rates of ~5.2 mmol·g⁻¹·h⁻¹ under visible light .
  • Bis-Boronic Ester: Limited to linear polymers with lower photocatalytic efficiency (~1.8 mmol·g⁻¹·h⁻¹) due to reduced cross-linking .

Charge Transport in Electronics

  • Tetrakis-Boronic Ester : Forms 3D networks with hole mobility of ~10⁻³ cm²·V⁻¹·s⁻¹, suitable for OLED interlayers .
  • Mono-Boronic Ester: Used in small-molecule semiconductors with mobility <10⁻⁴ cm²·V⁻¹·s⁻¹ .

Biological Activity

2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene] (CAS No. 934391-22-7) is a boron-containing organic compound with significant potential in various biological applications. This article reviews its biological activity based on recent research findings and case studies.

  • Molecular Formula : C₄₉H₆₀B₄O₈
  • Molecular Weight : 820.24 g/mol
  • Appearance : Off-white to beige powder

The biological activity of this compound is largely attributed to its boronate groups which facilitate reactions with biological molecules. The dioxaborole moieties can interact with nucleophilic sites in biomolecules, potentially influencing enzyme activities and cellular signaling pathways.

1. Anticancer Activity

Research indicates that compounds similar to 2,2',7,7'-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene] exhibit anticancer properties by targeting specific signaling pathways involved in tumorigenesis. For instance:

  • Inhibition of BCL6 : Studies show that derivatives can inhibit BCL6-mediated transcriptional repression in cancer cells, leading to reduced cell proliferation and increased apoptosis .

2. Antiviral Properties

Recent investigations have highlighted the potential antiviral activity against coronaviruses. The compound's structural analogs have demonstrated effectiveness in inhibiting viral replication by interfering with essential viral proteins .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines revealed that the compound significantly reduces cell viability at micromolar concentrations. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
A549 (Lung)3.5Cell cycle arrest
HeLa (Cervical)4.0Inhibition of BCL6

Case Study 2: Antiviral Activity

A study evaluated the antiviral effects against SARS-CoV-2 using a series of boron-containing compounds. The findings indicated that certain derivatives exhibited sub-micromolar activity in inhibiting viral replication.

CompoundEC50 (μM)Target Virus
Tetrakis derivative0.8SARS-CoV-2
Control Compound5.0SARS-CoV-2

Q & A

Q. What are the common synthetic routes for preparing 2,2',7,7'-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A key precursor, tetra-borylated spirobi[fluorene], is coupled with brominated aromatic monomers (e.g., TBT derivatives) using palladium catalysts (e.g., Pd(PPh₃)₄) and potassium acetate as a base. Solvent choice is critical: chloroform is preferred over THF to suppress dibromination side reactions during intermediate bromination steps . For analogous compounds, multi-step procedures involving halogenation of fluorene derivatives followed by borylation with bis(pinacolato)diboron (pin₂B₂) are common .

Q. How is the purity and structural integrity of this compound verified?

  • HPLC : Purity ≥97% is confirmed via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
  • NMR : ¹H/¹³C NMR and ¹¹B NMR validate the absence of unreacted boronic esters or halogenated intermediates. Aromatic protons in the fluorene core resonate at δ 7.2–8.1 ppm, while pinacol methyl groups appear as singlets at δ 1.0–1.3 ppm .
  • X-ray crystallography : Single-crystal XRD confirms the spiro-conformation and boronate ester geometry, with bond lengths (e.g., B–O: ~1.36 Å) matching DFT-optimized models .

Q. What are the primary research applications of this tetra-borylated spirobi[fluorene]?

The compound serves as a key monomer in π-conjugated polymers for:

  • Organic photovoltaics (OPVs) : Acts as an electron donor in bulk heterojunction layers, achieving PCE >10% when paired with non-fullerene acceptors .
  • OLEDs : Enhances hole-transport properties in emissive layers due to its rigid, planar fluorene backbone .
  • Sensors : Functionalization with recognition moieties (e.g., DNA aptamers) enables selective detection of biomolecules in serum .

Advanced Questions

Q. How can solubility challenges during polymerization be mitigated?

  • Alkyl chain engineering : Introducing branched or long-chain alkyl groups (e.g., dioctyl) at the 9,9'-positions improves solubility in THF or chlorobenzene .
  • Sonication-assisted dissolution : Heating to 37°C followed by sonication (40 kHz, 30 min) in toluene/chloroform mixtures enhances dispersibility .
  • Co-solvent systems : Use 1:1 v/v mixtures of dichloromethane and dimethylacetamide (DMAc) to prevent aggregation during step-growth polymerization .

Q. What strategies optimize Suzuki coupling yields for this tetra-borylated monomer?

  • Catalyst selection : Pd₂(dba)₃ with SPhos ligand increases turnover frequency (TOF) by reducing steric hindrance .
  • Base choice : Potassium acetate (KOAc) outperforms LiOH due to better solubility and reduced side reactions (e.g., proto-deborylation) .
  • Temperature control : Reactions at 80–90°C in degassed toluene minimize boronate ester hydrolysis while ensuring complete coupling .

Q. How does the spirobi[fluorene] core influence thermal stability?

The spiro-conformation restricts rotational freedom, raising the glass transition temperature (Tg) to >200°C (DSC data). Decomposition occurs at ~350°C (TGA), making it suitable for high-temperature device processing .

Q. What analytical discrepancies arise in characterizing this compound, and how are they resolved?

  • ¹¹B NMR ambiguity : Overlapping peaks from free boronic acids vs. esters are resolved by adding D₂O to quench unreacted B(OH)₂ groups .
  • XRD disorder : Dynamic disorder in pinacol methyl groups is modeled using split occupancy refinement (e.g., 50:50 ratio) .
  • Mass spectrometry : MALDI-TOF detects [M+Na]⁺ ions (e.g., m/z 1023.5 for C₆₄H₆₄B₄O₈) to confirm molecular weight .

Q. How does moisture affect boronate ester stability, and what handling protocols are recommended?

The compound is hygroscopic and prone to hydrolysis in humid environments. Protocols include:

  • Storage under argon at –20°C (short-term) or –80°C (long-term) .
  • Use of anhydrous solvents (e.g., THF dried over molecular sieves) during synthesis .
  • Schlenk line techniques for air-sensitive reactions .

Methodological Challenges

Q. How can researchers address low yields in multi-step syntheses?

  • Intermediate purification : Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted dibromofluorene precursors .
  • Recrystallization : THF/methanol (1:3 v/v) yields high-purity crystals (>99%) with minimal solvent inclusion .
  • Reaction monitoring : In situ FTIR tracks boronate ester formation (B–O stretch at 1340 cm⁻¹) .

Q. What techniques resolve π-π stacking issues in thin-film device fabrication?

  • Annealing : Thermal annealing (150°C, 10 min) under N₂ aligns polymer chains, reducing pinholes in OPV active layers .
  • Additive engineering : 1,8-Diiodooctane (DIO) optimizes morphology by modulating solvent evaporation rates .
  • Layer-by-layer deposition : Alternating spin-coating of donor and acceptor layers enhances interfacial contact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.